Dimethyl 1,3-Benzodithiol-2-ylphosphonate
Overview
Description
Dimethyl 1,3-Benzodithiol-2-ylphosphonate is a chemical compound with the molecular formula C9H11O3PS2 and a molecular weight of 262.29 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its white to almost white powder or crystalline appearance and is sensitive to light, air, and heat .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 1,3-Benzodithiol-2-ylphosphonate can be synthesized through a series of chemical reactions involving the appropriate precursors. The synthetic route typically involves the reaction of 1,3-benzodithiol with dimethyl phosphite under controlled conditions. The reaction is carried out in the presence of a catalyst and requires specific temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reactors to handle the chemicals safely and efficiently. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is then purified through crystallization or other suitable methods to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,3-Benzodithiol-2-ylphosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule that can interact with different reagents .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound .
Scientific Research Applications
Dimethyl 1,3-Benzodithiol-2-ylphosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl 1,3-Benzodithiol-2-ylphosphonate involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to modifications that affect the protein’s function. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1,3-Benzodithiol-2-ylphosphonic Acid: Similar in structure but differs in the presence of an acid group.
Dimethyl 1,3-Benzodithiol-2-ylphosphonic Ester: Another related compound with ester functional groups.
Uniqueness
Dimethyl 1,3-Benzodithiol-2-ylphosphonate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to participate in a variety of chemical reactions makes it a versatile reagent in synthetic chemistry and other research fields .
Properties
IUPAC Name |
2-dimethoxyphosphoryl-1,3-benzodithiole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O3PS2/c1-11-13(10,12-2)9-14-7-5-3-4-6-8(7)15-9/h3-6,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVOUPYVLWQXLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C1SC2=CC=CC=C2S1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11O3PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328006 | |
Record name | Dimethyl 1,3-Benzodithiol-2-ylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70328006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62217-35-0 | |
Record name | Dimethyl 1,3-Benzodithiol-2-ylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70328006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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